molecular formula C21H20ClN3O2S B2679714 3-(2-(7-(2-氯苯基)-1,4-噻杂庚-4-基)-2-氧代乙基)喹唑啉-4(3H)-酮 CAS No. 1795302-46-3

3-(2-(7-(2-氯苯基)-1,4-噻杂庚-4-基)-2-氧代乙基)喹唑啉-4(3H)-酮

货号 B2679714
CAS 编号: 1795302-46-3
分子量: 413.92
InChI 键: BMJAQGFKKOKXCA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinones are heterocyclic compounds that have drawn considerable attention due to their wide range of applications in pharmaceutical chemistry . They are reported for their diversified biological activities and are considered an important chemical for the synthesis of various physiologically significant and pharmacologically utilized molecules . Quinazolinones are a large class of biologically active compounds that exhibit a broad spectrum of biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities .

科学研究应用

Antitumor Activity

The compound has been studied for its antitumor properties. Specifically, a series of novel 4,6,7-trisubstituted quinazoline derivatives containing a benzothiazole moiety were synthesized and evaluated for their antitumor activity against human cancer cells. Among these derivatives, compound 11k demonstrated potent cytotoxicity against prostate cancer cells (PC-3). It inhibited colony formation, migration, and induced cell cycle arrest and apoptosis. Additionally, it increased intracellular reactive oxygen species, suggesting its potential as an anti-tumor agent targeting prostate cancer cells .

Heterocyclic Moieties in Drug Development

Heterocyclic compounds, including quinazolines, play a crucial role in drug development. Quinazolines exhibit diverse biological effects, such as antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities. Clinically approved drugs like afatinib, erlotinib, gefitinib, and lapatinib contain the quinazoline framework. Researchers continue to explore quinazolines as promising scaffolds for developing novel anticancer agents .

Structure-Activity Relationship (SAR) Studies

The decision to use 4-aminoquinazoline as a scaffold for study was based on prior investigations into the SAR exhibited by quinazoline derivatives. Understanding the relationship between the compound’s structure and its biological activity is essential for optimizing its therapeutic potential .

Benzothiazole Moiety

Compounds containing benzothiazole moieties have shown remarkable anti-tumor effects. Previous studies have reported that certain benzothiazole-containing compounds exhibit inhibitory activity against tumor cells. The presence of this moiety in our compound warrants further investigation to understand its specific role in antitumor activity .

Synthetic Routes and Conditions

The synthetic route for this compound involves several steps, including reactions with HCl, K2CO3, Et3N, and toluene. These synthetic details are crucial for reproducibility and scalability in drug development .

Comparison with Existing Drugs

Comparing the compound’s efficacy and safety profile with existing drugs (such as Gefitinib) provides insights into its potential clinical utility. Evaluating its pharmacokinetics, toxicity, and selectivity against different cancer cell lines will guide further research and development .

属性

IUPAC Name

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-7-3-1-5-15(17)19-9-10-24(11-12-28-19)20(26)13-25-14-23-18-8-4-2-6-16(18)21(25)27/h1-8,14,19H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJAQGFKKOKXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。